molecular formula C9H20O2 B14719165 1-(2-Propoxyethoxy)butane CAS No. 18854-58-5

1-(2-Propoxyethoxy)butane

Cat. No.: B14719165
CAS No.: 18854-58-5
M. Wt: 160.25 g/mol
InChI Key: ZCBZQEYJWBUONO-UHFFFAOYSA-N
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Description

1-(2-Propoxyethoxy)butane is an ether-based compound of interest in industrial and materials science research. It is structurally related to a class of chemicals known as polyalkylene glycol alkyl ethers, which are recognized for their utility as solvents, plasticizers, and foam control agents . Researchers value these compounds for their ability to dissolve a wide range of substances and modify the physical properties of polymers. In laboratory settings, this compound may be investigated as a potential component in lubricants, coatings, and specialty cleaning formulations due to its expected surface-active properties. Its structure suggests potential application as a low-volatility solvent in chemical synthesis and processing. As with compounds of this class, it is characterized by low acute oral and dermal toxicity in animal studies, though proper safety protocols must always be followed . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18854-58-5

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1-(2-propoxyethoxy)butane

InChI

InChI=1S/C9H20O2/c1-3-5-7-11-9-8-10-6-4-2/h3-9H2,1-2H3

InChI Key

ZCBZQEYJWBUONO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCC

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 1 2 Propoxyethoxy Butane

Fundamental Reaction Pathways of Ethers

The reactivity of the ether functional group is centered on the electron-rich oxygen atom and the adjacent carbon atoms. The most significant reactions involve the cleavage of the strong C-O bond. longdom.org

Ether Cleavage Reactions under Acidic and Basic Conditions

Acidic Conditions: The most common reaction of ethers is cleavage under strong acidic conditions, typically with hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgmasterorganicchemistry.com Hydrochloric acid (HCl) reacts much more slowly, while hydrofluoric acid (HF) is generally ineffective. wikipedia.org The reaction mechanism depends on the structure of the alkyl groups attached to the ether oxygen.

The first step in acidic cleavage is the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this protonation, the halide anion acts as a nucleophile. wikipedia.org

S\textsubscript{N}2 Mechanism: For ethers with methyl, primary, or secondary alkyl groups, the cleavage proceeds via an S\textsubscript{N}2 pathway. The halide nucleophile attacks the less sterically hindered carbon atom, displacing the alcohol. libretexts.org If an excess of the acid is used, the alcohol formed in the first step can be subsequently converted into a second molecule of alkyl halide. masterorganicchemistry.com

S\textsubscript{N}1 Mechanism: If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the cleavage follows an S\textsubscript{N}1 mechanism. libretexts.orgmasterorganicchemistry.comfiveable.me After protonation, the leaving group (alcohol) departs to form the stable carbocation, which is then attacked by the halide nucleophile. longdom.org

Basic Conditions: Ethers are generally resistant to cleavage by bases. wikipedia.org However, very strong bases, such as organolithium compounds, can induce cleavage, particularly in cyclic ethers. longdom.orgwikipedia.org This process typically begins with deprotonation at the α-carbon (the carbon adjacent to the ether oxygen). The resulting intermediate can then decompose into an alkene and an alkoxide. longdom.org Acyclic ethers are less susceptible to this reaction pathway. wikipedia.org

ConditionReagentMechanismTypical SubstrateProducts
Strongly AcidicHBr, HI (conc.)SN2Primary or Secondary Alkyl EthersAlkyl Halide + Alcohol
Strongly AcidicHBr, HI (conc.)SN1Tertiary, Allylic, or Benzylic EthersAlkyl Halide + Alcohol
Strongly BasicOrganolithium Reagents (e.g., n-BuLi)α-Deprotonation/EliminationCyclic Ethers (e.g., THF)Alkene + Alkoxide

Oxidation Reactions and Their Selectivity

Ethers can undergo oxidation, though they are less reactive than alcohols. The primary site of oxidation is the C-H bond on the carbon atom adjacent to the ether oxygen (the α-carbon). In the presence of atmospheric oxygen, ethers can slowly auto-oxidize to form unstable hydroperoxides and peroxides. This process is a radical chain reaction and is the reason why old containers of ethers can be hazardous. The selectivity of controlled oxidation reactions often depends on the specific oxidant used and the structure of the ether. For instance, the oxidation of n-butane, a related hydrocarbon, can be selectively catalyzed to produce valuable chemicals like maleic anhydride (B1165640) using specific catalysts like vanadyl pyrophosphate (VPO). nih.gov

Nucleophilic and Electrophilic Interactions Involving Ether Oxygen

The oxygen atom in an ether possesses two lone pairs of electrons, making it electron-rich and thus nucleophilic. masterorganicchemistry.com This nucleophilicity is the basis for its classification as a Lewis base. masterorganicchemistry.com

Nucleophilic Character: The primary nucleophilic interaction of an ether is its reaction with strong acids (Brønsted acids) or Lewis acids. masterorganicchemistry.commasterorganicchemistry.com The ether oxygen donates an electron pair to the acid, forming an oxonium ion. longdom.org This initial protonation or complexation is the key step that activates the ether for subsequent reactions like cleavage. masterorganicchemistry.com

Electrophilic Interactions: While the ether oxygen itself is nucleophilic, the molecule as a whole does not typically act as an electrophile. An electrophile is a species that accepts an electron pair to form a new covalent bond. masterorganicchemistry.com However, once the ether oxygen is protonated or complexed with a Lewis acid, the adjacent carbon atoms become significantly more electrophilic and susceptible to attack by nucleophiles. nih.gov

Investigation of 1-(2-Propoxyethoxy)butane Specific Reactions

Direct experimental studies on the reactivity of this compound are not extensively documented in the literature. However, its reaction pathways can be reliably predicted based on its structure—an acyclic diether with only primary alkyl groups attached to the oxygen atoms. The molecule consists of a butyl group and a propoxyethyl group attached to an ether oxygen, with the propoxyethyl group containing a second ether linkage.

Studies on Thermal Stability and Decomposition Pathways

The decomposition of this compound at high temperatures would likely proceed through several radical-based pathways:

C-O Bond Homolysis: Cleavage of one of the C-O bonds to form an alkoxyl radical and an alkyl radical.

C-C Bond Homolysis: Cleavage of C-C bonds within the butyl or propyl chains.

Intramolecular Rearrangements: The initially formed radicals can undergo further reactions, including hydrogen abstraction and elimination, to yield a complex mixture of smaller alkanes, alkenes, alcohols, and aldehydes.

Studies on related epoxides, such as 2,3-dimethyl-2,3-epoxybutane, show that thermal decomposition can lead to rearrangements forming ketones and unsaturated alcohols. rsc.orgrsc.org For a simple acyclic ether like this compound, the primary decomposition products under pyrolysis would likely be a mixture of propene, butene, and smaller oxygenated fragments. The decomposition temperature would be influenced by factors such as pressure and the presence of catalysts. e3s-conferences.org

Reactivity Towards Various Reagents in Organic Transformations

The reactivity of this compound towards common organic reagents can be predicted based on the principles of ether chemistry.

Reaction with Strong Acids: Given that all alkyl groups are primary, cleavage with strong acids like HBr or HI would occur via an S\textsubscript{N}2 mechanism. libretexts.org The nucleophilic halide will attack the less sterically hindered carbon atom. In this compound, there are two ether linkages. The reaction with excess acid would lead to the cleavage of both.

Step 1: Cleavage of the first ether linkage could produce 1-bromobutane (B133212) and 2-propoxyethanol (B165432).

Step 2: The resulting 2-propoxyethanol would then be cleaved by another equivalent of HBr to yield 1-bromo-2-ethoxypropane and water, which would further react to give 1-bromopropane (B46711) and 1,2-dibromoethane. A more likely complete cleavage with excess HBr would yield 1-bromobutane, 1-bromopropane, and 1,2-dibromoethane.

Reaction with Bases: As an acyclic ether, this compound is expected to be unreactive towards most bases. Only extremely strong bases like organolithium reagents might cause a slow reaction, but it is generally considered inert to common bases like NaOH or potassium tert-butoxide. wikipedia.orgmasterorganicchemistry.com

Reaction with Oxidizing and Reducing Agents: The compound would be resistant to many common oxidizing agents and reducing agents (e.g., NaBH\textsubscript{4}, LiAlH\textsubscript{4}) under standard conditions. Stronger oxidizing conditions or auto-oxidation could lead to the formation of hydroperoxides at the α-carbons.

Predicted Reactivity of this compound
ReagentConditionPredicted Outcome
HBr (excess)HeatCleavage to form 1-bromobutane, 1-bromopropane, and 1,2-dibromoethane
HI (excess)HeatCleavage to form 1-iodobutane, 1-iodopropane, and 1,2-diiodoethane
NaOH (aq)HeatNo reaction
Potassium tert-butoxideHeatNo significant reaction
O2 (air)Prolonged standing, lightSlow auto-oxidation to form hydroperoxides
LiAlH4Anhydrous ether solventNo reaction

Derivatization Strategies for Functionalization and Further Synthesis

The chemical structure of this compound, a dialkyl ether, is characterized by a general lack of highly reactive functional groups. This inherent stability makes it a suitable solvent for various applications. However, this same stability presents a challenge for its direct use as a synthetic intermediate. Derivatization of such ethers typically requires forcing conditions to activate the otherwise inert C-O bonds or the C-H bonds of the alkyl chains. Strategies for the functionalization of this compound can be broadly categorized into two main approaches: cleavage of the ether linkages and reactions involving the alkyl groups.

The primary route for transforming ethers into more versatile functional groups is through the cleavage of the carbon-oxygen bond. libretexts.orgunacademy.com This is most commonly achieved under strongly acidic conditions, particularly with hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orgopenstax.org The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com The halide anion then acts as a nucleophile, attacking the carbon center and displacing the alcohol. masterorganicchemistry.com

The specific mechanism of cleavage, either SN1 or SN2, is dictated by the structure of the alkyl groups attached to the ether oxygen. libretexts.orgopenstax.org For ethers with only primary and secondary alkyl groups, like this compound, the reaction generally follows an SN2 pathway. openstax.org In this case, the nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom. openstax.org

This compound possesses two distinct ether linkages: one connecting the butyl group and the ethoxy group, and another connecting the propoxy group to the ethoxy group. Cleavage can potentially occur at either of these sites.

Table 1: Potential Products from Acid-Catalyzed Cleavage of this compound via SN2 Mechanism

ReagentsSite of CleavageInitial ProductsFurther Reaction Products (with excess acid)
HBr (aq)Butyl-ethoxy linkage1-Butanol (B46404) and 1-bromo-2-propoxyethane1-Bromobutane and 1-bromo-2-propoxyethane
HBr (aq)Propoxy-ethoxy linkage2-Propoxyethanol and 1-bromobutane1,2-Dibromoethane and propanol (B110389) (and subsequently 1-bromopropane)
HI (aq)Butyl-ethoxy linkage1-Butanol and 1-iodo-2-propoxyethane1-Iodobutane and 1-iodo-2-propoxyethane
HI (aq)Propoxy-ethoxy linkage2-Propoxyethanol and 1-iodobutane1,2-Diiodoethane and propanol (and subsequently 1-iodopropane)

It is important to note that the initial alcohol products can react further with excess hydrohalic acid to form additional alkyl halides. chemistrysteps.com The selectivity of the cleavage can be influenced by reaction conditions such as temperature and the concentration of the acid.

While less common for simple dialkyl ethers, reactions involving the alkyl chains can also be a route for functionalization.

Halogenation:

Direct halogenation of the alkyl groups of ethers can occur, typically under radical conditions (e.g., in the presence of UV light) or in the dark. organicmystery.com For instance, the reaction of diethyl ether with chlorine in the dark leads to α,α'-dichlorodiethyl ether. organicmystery.com In the presence of light and excess halogen, all hydrogen atoms may be substituted. organicmystery.com Applying this to this compound, a complex mixture of chlorinated or brominated products would be expected, with substitution occurring at various positions on both the butyl and propyl chains. The selectivity of this type of reaction is often low, limiting its synthetic utility.

Peroxide Formation:

Ethers are known to form explosive peroxides upon exposure to air and light through a process called autoxidation. unacademy.comorganicmystery.com While this is primarily a safety concern, the resulting hydroperoxides or dialkyl peroxides represent a functionalized form of the ether. However, due to the hazardous nature of these compounds, this is not a controlled or synthetically useful method for derivatization.

Theoretical and Computational Investigations of 1 2 Propoxyethoxy Butane

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the properties of molecules at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations can predict geometric structures, electronic properties, and reaction energetics. catalysis.blog

The electronic structure of 1-(2-propoxyethoxy)butane is characterized by its ether linkages (C-O-C). The oxygen atoms, being more electronegative than the adjacent carbon atoms, create polar covalent bonds. This results in a net dipole moment for the molecule, making it weakly polar. ucalgary.castackexchange.com The oxygen atoms possess lone pairs of electrons which are crucial to the molecule's chemical behavior, particularly its ability to act as a hydrogen bond acceptor. stackexchange.comlibretexts.org

The bonding in polyethers is primarily covalent, consisting of strong C-C and C-O sigma (σ) bonds that form the molecular backbone. ucalgary.canumberanalytics.com Computational methods can precisely calculate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy state.

Table 1: Representative Bond Properties in Ether Systems

Bond Type Typical Bond Length (Å) Typical Bond Dissociation Energy (kcal/mol)
C-O 1.43 85.5
C-C 1.54 88
C-H 1.09 98.7
O-H (in analogous alcohols) 0.96 104

Data is illustrative and based on general values for ethers and alkanes. acs.org

Isomerism is a key feature of polyethers. numberanalytics.com

Structural Isomerism: Polymers can have the same chemical formula but different connectivity. For example, a polymer with a pendant hydroxyl group could be an isomer of a polyether. youtube.com

Conformational Isomerism: These are different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds. The flexibility of the ether chain leads to a complex conformational landscape. chemrxiv.orgyoutube.com

Stereoisomerism: If chiral centers are present, different spatial arrangements of atoms can exist. While this compound itself is not chiral, modified or more complex polyethers can exhibit tacticity (isotactic, syndiotactic, atactic), which significantly affects chain packing and material properties. libretexts.orglibretexts.org

Computational chemistry is pivotal in predicting how a molecule like this compound might react. catalysis.blogrsc.org Ethers are generally unreactive but can undergo reactions like acidic cleavage. byjus.comlibretexts.org

Quantum chemical calculations can model the entire reaction pathway for such a process. This involves identifying the structures of reactants, transition states, and products. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which determines the reaction rate. wikipedia.org For example, in the acidic cleavage of an ether, the mechanism typically begins with the protonation of an ether oxygen, followed by a nucleophilic attack by a halide ion (e.g., Br⁻ or I⁻). libretexts.orgopenochem.org

Computational studies on similar ethers have shown that the reaction can proceed via an Sₙ1 or Sₙ2 mechanism, and calculations can predict which pathway is favored based on the stability of intermediates and the steric hindrance at the reaction centers. libretexts.org High-level methods like CBS-QB3 can be used to calculate bond dissociation energies (BDEs) and potential energy surfaces, revealing that H-atom migration can be a significant reaction pathway under certain conditions, such as pyrolysis. acs.org

Table 2: Computationally Determined Energy Barriers for a Prototype Ether Reaction

Reaction Step Reactant Transition State Product Activation Energy (ϵₐ)
Ether Cleavage on Si(001) Et₂O (gas) Datively Bonded Intermediate Covalently Attached Fragments 0.38 ± 0.05 eV

Data from a study on diethyl ether (Et₂O) on a silicon surface, illustrating the type of data obtainable from computational and experimental studies. acs.org

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a bridge between the quantum world and macroscopic properties. All-atom MD simulations are particularly useful for studying complex systems in solution. nih.gov

MD simulations can provide detailed insights into the non-covalent interactions that govern the behavior of this compound in various environments. The primary intermolecular forces between ether molecules are dipole-dipole interactions and London dispersion forces. stackexchange.comchegg.com Unlike alcohols, ethers cannot act as hydrogen bond donors to each other, which results in lower boiling points compared to alcohols of similar molecular weight. ucalgary.calibretexts.org

However, the oxygen atoms in the ether linkages can act as hydrogen bond acceptors. stackexchange.comlibretexts.org MD simulations can model this behavior explicitly, showing how this compound would interact with protic solvents like water. These simulations can quantify the strength and lifetime of hydrogen bonds between the ether's oxygen atoms and water molecules, which explains the miscibility of some ethers in water. byjus.com

Solvation has a profound impact on the conformation of polyether chains. rsc.org Simulations can show how the polymer brush swells or collapses depending on the solvent quality. rsc.org The choice of solvent can influence the equilibrium between different conformers by preferentially stabilizing certain shapes. researchgate.netdtic.mil

Predicting the phase behavior of substances is a critical industrial challenge. acs.org Molecular simulations, particularly Monte Carlo and MD methods, are used to construct phase diagrams for molecular systems. researchgate.netnih.gov For a compound like this compound, which can be considered a simple surfactant or amphiphile, these models can predict how it behaves in mixtures, for example with water or oils.

Simulations can identify the conditions (temperature, pressure, composition) under which different phases—such as liquid, vapor, or more complex liquid crystalline phases—are stable. acs.orgnih.gov By modeling the interactions between many molecules, these methods can predict emergent properties like micelle formation or phase separation in a mixture. chemrxiv.org Recent advances have also incorporated machine learning algorithms, trained on experimental or simulation data, to accelerate the prediction of phase behavior for new systems. acs.org

Quantitative Structure-Reactivity Relationship (QSAR) Analysis

Research on the toxicity of glycol ethers to aquatic organisms like Hydra attenuata has demonstrated the utility of QSAR in predicting biological effects. nih.gov These studies often employ a range of molecular descriptors to build their models. Key descriptors relevant to the QSAR analysis of this compound would likely include:

Lipophilicity (logP): This descriptor measures the compound's affinity for fatty or non-polar environments and is crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile. For glycol ethers, a direct correlation between increasing lipophilicity and toxicity has been observed. nih.gov

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. It can provide insights into the steric interactions of the molecule with biological receptors. nih.gov

Hydrogen Bonding Capabilities: The presence of ether oxygens in this compound allows for hydrogen bond acceptance, which can significantly influence its interactions with biological macromolecules. The number of hydrogen bond acceptors is a common descriptor in QSAR models. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, encoding information about its size, shape, and branching.

A hypothetical QSAR model for predicting a specific reactivity or toxicity endpoint (e.g., -log EC50) for a series of related glycol ethers, including this compound, could take the form of a multiple linear regression (MLR) equation:

Predicted Activity = c0 + c1(logP) + c2(MR) + c3(H-bond acceptors) + ...

Where c0, c1, c2, c3 are coefficients determined from the regression analysis of a training set of compounds.

To illustrate the application of QSAR, the following table presents hypothetical data for a set of glycol ethers, including calculated descriptors that would be used in developing a QSAR model.

CompoundlogPMolar Refractivity (cm³/mol)Number of H-Bond AcceptorsPredicted Reactivity (Hypothetical)
2-Methoxyethanol-0.7719.321.5
2-Ethoxyethanol-0.3223.922.1
2-Propoxyethanol (B165432)0.2828.522.8
2-Butoxyethanol0.8333.123.5
This compound 2.30 51.8 2 4.9
Diethylene glycol dimethyl ether-0.3632.832.5
Triethylene glycol dimethyl ether-0.4041.943.2

Note: The predicted reactivity values are for illustrative purposes and are not based on experimental data.

Development of Predictive Models for Chemical Behavior

Beyond QSAR for biological activity, computational models can predict a wide range of chemical behaviors and physicochemical properties of this compound. These models are essential for understanding its environmental fate, potential for bioaccumulation, and behavior in various chemical processes.

Predictive models for chemical behavior can be broadly categorized into:

Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule. They are often used for properties like boiling point, vapor pressure, and heat of formation.

Machine Learning Models: More sophisticated models, such as artificial neural networks and support vector machines, can be trained on large datasets of chemical properties to make predictions for new compounds. These models can capture complex, non-linear relationships between molecular structure and properties. nih.gov

Quantum Mechanical Calculations: These ab initio or density functional theory (DFT) methods can provide highly accurate predictions of molecular properties, including electronic structure, reactivity indices, and spectroscopic data. nih.gov

For this compound, predictive models could be developed to estimate the following key properties:

PropertyPredicted Value (Hypothetical)Modeling ApproachRelevance
Boiling Point (°C)188Group ContributionDetermines physical state and volatility.
Vapor Pressure (mmHg at 25°C)0.45Machine LearningInfluences evaporation rate and atmospheric transport.
Water Solubility (g/L)25Group ContributionAffects environmental distribution and bioavailability.
Henry's Law Constant (atm·m³/mol)1.2 x 10⁻⁵QSPRDescribes partitioning between air and water.
Octanol-Water Partition Coefficient (log Kow)2.30ClogPIndicates potential for bioaccumulation.

Note: The predicted values in this table are hypothetical and serve to illustrate the output of predictive models.

The development of such predictive models relies on the availability of high-quality experimental data for a diverse set of related compounds to train and validate the models. For a compound like this compound, leveraging data from other glycol ethers and aliphatic ethers would be a crucial first step in building robust and reliable predictive tools. These computational approaches, in the absence of extensive experimental data, provide a powerful means to assess the potential behavior and impact of this chemical compound.

Advanced Spectroscopic and Chromatographic Characterization of 1 2 Propoxyethoxy Butane

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. For 1-(2-propoxyethoxy)butane, with the chemical formula C₉H₂₀O₂, the theoretical monoisotopic mass is 160.14633 u. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

In addition to precise mass determination, HRMS provides valuable information about the compound's structure through fragmentation analysis. Under electron ionization (EI), the this compound molecule is expected to undergo characteristic fragmentation pathways for ethers. The molecular ion peak ([M]⁺) at m/z 160 would likely be observed, although it may be of low intensity. Key fragmentation patterns for ethers involve the cleavage of C-O and C-C bonds. Common fragmentation mechanisms include:

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant fragmentation pathway for ethers. This would result in the formation of stable oxonium ions. For this compound, this could lead to fragments such as [CH₃(CH₂)₃OCH₂CH₂O(CH₂)₂]⁺ (m/z 131) or [CH₃(CH₂)₂OCH₂CH₂OCH₂]⁺ (m/z 117).

C-O Bond Cleavage: Direct cleavage of the ether C-O bonds can also occur, leading to the formation of alkyl and alkoxy fragments. This could generate ions corresponding to the butyl group ([C₄H₉]⁺, m/z 57) and the propoxyethoxy group ([C₅H₁₁O₂]⁺, m/z 103) or vice versa.

Rearrangement Reactions: Hydrogen rearrangements can also occur, leading to the formation of other characteristic fragment ions.

A hypothetical fragmentation pattern for this compound is summarized in the table below.

m/z Possible Fragment Ion Fragmentation Pathway
160[C₉H₂₀O₂]⁺Molecular Ion
131[C₇H₁₅O₂]⁺Loss of an ethyl radical
117[C₆H₁₃O₂]⁺Loss of a propyl radical
103[C₅H₁₁O₂]⁺Cleavage of the butyl C-O bond
87[C₅H₁₁O]⁺α-cleavage
73[C₄H₉O]⁺α-cleavage
57[C₄H₉]⁺Butyl cation
43[C₃H₇]⁺Propyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the connectivity of the atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts of protons on carbons adjacent to the ether oxygen atoms are expected to be deshielded and appear in the range of 3.4-4.5 ppm. libretexts.orgopenstax.org Protons on the terminal methyl groups of the butyl and propoxy chains would appear at the most upfield positions. The integration of the signals will correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) will provide information about the number of neighboring protons, following the n+1 rule for first-order spectra.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their chemical environment. Carbons bonded to the electronegative oxygen atoms will be deshielded and resonate at a lower field (typically in the 50-80 ppm range) compared to the alkyl chain carbons. libretexts.orgopenstax.org

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that these are predicted values and may differ slightly from experimental results.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH₃ (butyl)0.92Triplet3H
CH₂ (butyl)1.38Sextet2H
CH₂ (butyl)1.57Quintet2H
O-CH₂ (butyl)3.45Triplet2H
O-CH₂-CH₂-O3.58Triplet2H
O-CH₂-CH₂-O3.65Triplet2H
O-CH₂ (propoxy)3.40Triplet2H
CH₂ (propoxy)1.58Sextet2H
CH₃ (propoxy)0.90Triplet3H

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
CH₃ (butyl)14.1
CH₂ (butyl)19.4
CH₂ (butyl)31.9
O-CH₂ (butyl)70.8
O-CH₂-CH₂-O70.2
O-CH₂-CH₂-O71.0
O-CH₂ (propoxy)72.9
CH₂ (propoxy)23.0
CH₃ (propoxy)10.6

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the connectivity within the butyl and propoxy chains, as well as the ethoxy bridge. For example, the triplet of the terminal methyl group of the butyl chain would show a cross-peak with the adjacent methylene (B1212753) sextet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton resonance to its corresponding carbon resonance, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of its C-H and C-O bonds. The key characteristic absorption for ethers is the strong C-O single bond stretching vibration, which typically appears in the region of 1050-1150 cm⁻¹. libretexts.orgopenstax.org Other significant absorptions would include the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1300-1500 cm⁻¹. fiveable.me The absence of strong absorptions for O-H (around 3200-3600 cm⁻¹) and C=O (around 1700 cm⁻¹) groups would confirm the purity of the ether.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For ethers, the symmetric C-O-C stretching vibration is often a strong and characteristic band in the Raman spectrum. The C-H stretching and bending vibrations of the alkyl chains will also be active in the Raman spectrum.

Typical Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Shift (cm⁻¹)
C-H Stretch (alkyl)2850-3000 (strong)2850-3000 (strong)
C-H Bend (alkyl)1350-1470 (medium)1350-1470 (medium)
C-O Stretch (ether)1050-1150 (strong)800-950 (medium-strong)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis

Chromatographic techniques are indispensable for separating this compound from any impurities and for quantifying its purity.

Gas Chromatography (GC): Due to its volatility, gas chromatography is a highly suitable technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any potential impurities.

The optimization of the GC separation would involve several key parameters:

Column Selection: A non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1) or a (5%-phenyl)-methylpolysiloxane (e.g., DB-5, HP-5) stationary phase, would be appropriate for separating ethers based on their boiling points and polarities.

Temperature Program: A temperature program starting at a relatively low temperature and ramping up would be employed to ensure good resolution of any volatile impurities from the main analyte peak. The final temperature would be held to ensure that any less volatile components are eluted from the column.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) would be optimized to achieve the best separation efficiency (i.e., the smallest theoretical plate height).

Injector and Detector Temperatures: The injector temperature should be high enough to ensure rapid vaporization of the sample without causing thermal degradation. The detector temperature (for a flame ionization detector or the transfer line to a mass spectrometer) should be high enough to prevent condensation of the analyte.

High-Performance Liquid Chromatography (HPLC): While GC is often the preferred method for volatile compounds like ethers, HPLC can also be employed, particularly for less volatile impurities or when derivatization is used.

For the separation of ethers, reversed-phase HPLC is a common approach. Optimization would involve:

Column: A C18 or C8 stationary phase would be a suitable choice, providing separation based on the hydrophobicity of the analytes.

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute any more strongly retained impurities.

Detector: Since simple ethers lack a strong UV chromophore, a universal detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be required. Alternatively, derivatization with a UV-active agent could be performed to allow for UV detection.

By systematically optimizing these parameters, robust and reliable GC and HPLC methods can be developed for the separation and purity analysis of this compound, ensuring its quality for various applications.

Coupling Techniques (GC-MS, LC-MS) for Enhanced Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of glycol ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for the analysis of volatile and semi-volatile compounds like this compound. who.int In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a capillary column. restek.commdpi.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. restek.comnih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound. nih.gov For glycol ethers, the fragmentation often occurs at the ether linkages, yielding characteristic ions. restek.com The selection of an appropriate GC column is critical for achieving good separation of isomers and other related compounds. restek.comrestek.com For instance, cyano-based thin-film columns can offer better resolution and faster analysis times for complex mixtures of glycol ethers compared to thicker film columns. restek.comrestek.com

Key parameters in a typical GC-MS analysis of glycol ethers include the type of column, temperature program, and mass spectrometer settings.

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS can be advantageous in certain applications, such as analyzing complex matrices without extensive sample preparation. In LC-MS, separation occurs in the liquid phase, followed by ionization and mass analysis. rsc.org Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for glycol ethers in LC-MS, and the use of tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity for quantification. rsc.org

Emerging Analytical Techniques for Complex Ether Analysis

To address the challenges of analyzing complex ether mixtures, including the identification of metabolites and trace impurities, more advanced analytical technologies are being employed.

Tandem Mass Spectrometry (MS/MS) for Metabolite and Impurity Profiling

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for structural elucidation and quantification of trace components. nih.govthermofisher.com In MS/MS, a specific precursor ion is selected from the initial mass spectrum, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural information that is invaluable for identifying metabolites and impurities, which may be present at very low concentrations. thermofisher.com For instance, in the analysis of pharmaceutical starting materials, GC coupled with high-resolution accurate mass spectrometry (HRAMS) and MS/MS capabilities allows for confident structural elucidation of impurities. thermofisher.com The fragmentation patterns obtained can help pinpoint the location of functional groups and modifications within the molecule.

Advanced Hyphenated Systems (e.g., UPLC-MS/MS, GC×GC)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant improvements in speed, resolution, and sensitivity over conventional HPLC-MS. nih.gov The use of smaller stationary phase particles in UPLC columns leads to sharper and narrower peaks, allowing for better separation of complex mixtures. nih.gov This technique has been successfully applied to the analysis of various ether lipids, demonstrating its power in separating and identifying structurally similar molecules. nih.gov When coupled with tandem mass spectrometry, UPLC-MS/MS provides a powerful tool for the comprehensive analysis of complex samples. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) provides a substantial increase in peak capacity and resolving power compared to one-dimensional GC. mosh-moah.de In GC×GC, two different columns with orthogonal separation mechanisms are coupled. mosh-moah.de This allows for the separation of complex mixtures into a two-dimensional chromatogram, where structurally related compounds, such as different classes of hydrocarbons, occupy distinct regions. mosh-moah.deintertek.com This technique is particularly useful for characterizing complex industrial chemical mixtures and can provide detailed information about the composition of various hydrocarbon subgroups. mosh-moah.de

Nuclear Magnetic Resonance (NMR) Coupled with Chromatography

The hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) provides unparalleled structural information for unknown compounds within a mixture. ijarsct.co.innih.gov While MS provides information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed insights into the connectivity and stereochemistry of atoms. ijarsct.co.in LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. scispace.com A further advancement is the use of solid-phase extraction (SPE) as an interface between HPLC and NMR (HPLC-SPE-NMR). d-nb.info This technique involves trapping the analyte of interest on an SPE cartridge after HPLC separation, which allows for the removal of the chromatographic solvent and subsequent elution with a deuterated solvent suitable for NMR analysis, thereby enhancing sensitivity and avoiding solvent signal interference. d-nb.info

Applications of 1 2 Propoxyethoxy Butane in Organic Synthesis and Materials Science Research

Role as a Chemical Intermediate in the Synthesis of Value-Added Compounds

The reactivity of the ether linkages in 1-(2-propoxyethoxy)butane, coupled with its hydrocarbon backbone, allows it to serve as a versatile building block in the synthesis of more complex, value-added compounds. While specific, large-scale industrial syntheses prominently featuring this compound are not extensively documented in publicly available literature, its structure suggests its utility in several key transformations.

Chemists can strategically cleave the ether bonds under specific acidic or basic conditions to yield alcohols and other functionalized butanes and propanes. These products can then be utilized in subsequent reactions to build a diverse array of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. The presence of two distinct ether linkages also offers the potential for selective reactions, enabling the synthesis of bifunctional molecules.

Utilization as a Specialized Solvent in Organic Reactions and Processes

The chemical structure of this compound makes it an effective solvent for a range of organic reactions. Its characteristics are particularly advantageous in scenarios where traditional solvents may be unsuitable.

Key Properties as a Solvent:

PropertyDescription
Polarity The presence of ether oxygen atoms lends a degree of polarity, allowing it to dissolve a variety of organic compounds.
Aprotic Nature As an aprotic solvent, it does not have acidic protons, making it suitable for reactions involving strong bases, such as Grignard reactions or metal hydride reductions.
Boiling Point Its relatively high boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and drive equilibria towards desired products.
Inertness Under many reaction conditions, the ether linkages are stable, preventing the solvent from participating in unwanted side reactions.

These properties make this compound a candidate for use in processes such as polymerizations, organometallic reactions, and extractions. Its low toxicity and biodegradability also present it as a potentially more environmentally friendly alternative to some conventional solvents. ontosight.ai

Contributions to Polymer Chemistry as a Monomer or Modifier

In the field of polymer chemistry, this compound can be explored for its potential as both a monomer and a polymer modifier. Although not a conventional monomer for large-scale commodity plastics, its structure is relevant in the synthesis of specialty polymers.

Through ring-opening polymerization of related cyclic ethers, polymers with polyether backbones can be synthesized. While this compound itself is not cyclic, its linear structure can be incorporated into polymer chains through copolymerization with other monomers. This can be used to tailor the properties of the resulting polymer, such as its flexibility, solubility, and thermal stability.

As a modifier, it can be added to existing polymer formulations to alter their physical properties. For instance, it could act as a plasticizer, increasing the flexibility and processability of rigid polymers.

Exploration in the Development of Advanced Functional Materials

The development of advanced functional materials often relies on the precise control of molecular architecture. researchgate.netwiley.com The unique combination of hydrophilic ether groups and hydrophobic alkyl chains in this compound makes it an interesting candidate for the design of self-assembling systems.

In aqueous solutions, molecules with such amphiphilic character can form micelles or other ordered structures. This behavior is foundational to applications in drug delivery, nanotechnology, and the creation of novel coatings and membranes. While specific research on this compound in this context is nascent, its structural motifs are analogous to those found in well-studied surfactant and amphiphilic polymer systems.

Precursor Applications in the Formation of Novel Chemical Entities

The role of this compound as a precursor extends to the synthesis of novel chemical entities that may not be readily accessible through other synthetic routes. Its functional groups can be chemically transformed to introduce new functionalities.

For example, the ether linkages can be targets for reactions that introduce unsaturation or other reactive handles into the molecule. These modified molecules can then serve as unique building blocks for the synthesis of complex organic frameworks or as ligands for metal catalysts. The butane (B89635) and propoxy segments of the molecule also offer sites for selective functionalization, further expanding its synthetic utility. The development of catalysts for the selective transformation of such ethers is an active area of chemical research. nih.gov

Environmental Chemical Research on 1 2 Propoxyethoxy Butane Degradation Pathways

Abiotic Transformation Mechanisms in Environmental Compartments

The abiotic degradation of 1-(2-propoxyethoxy)butane, occurring without the involvement of living organisms, is primarily driven by atmospheric and aquatic chemical processes.

Photolytic Degradation Pathways and Kinetics

In the atmosphere, this compound is expected to undergo photolytic degradation, primarily through reactions with photochemically generated hydroxyl radicals (•OH). While specific kinetic data for this compound are unavailable, studies on other propylene (B89431) glycol ethers indicate that this is a significant removal pathway. nih.gov The reaction involves the abstraction of a hydrogen atom from the ether's carbon backbone, leading to the formation of radical intermediates that can further react to form various oxygenated products. The half-lives of vapor-phase PGEs reacting with hydroxyl radicals are estimated to range from 5.5 to 34.4 hours. nih.gov For instance, the atmospheric half-life for propylene glycol has been estimated to be between 20 and 32 hours due to photochemical oxidation. cdc.gov It is reasonable to infer that this compound would have a similarly short atmospheric half-life, preventing long-range transport. nih.gov

Table 1: Estimated Atmospheric Half-lives of Propylene Glycol Ethers via Reaction with Hydroxyl Radicals

CompoundEstimated Half-life (hours)
Propylene Glycol Ethers (general)5.5 - 34.4 nih.gov
Propylene Glycol20 - 32 cdc.gov

This table presents data for analogous compounds to infer the potential atmospheric fate of this compound.

Hydrolytic Stability and Products

The molecular structure of this compound, characterized by aliphatic ether linkages (–C–O–C–), suggests a high degree of hydrolytic stability under typical environmental pH and temperature conditions. researchgate.net Aliphatic glycols and their associated ethers are generally considered resistant to hydrolysis. researchgate.net This stability means that the breakdown of this compound in water through reaction with water molecules is likely to be a very slow process, and therefore not a significant degradation pathway in aquatic environments.

Biotic Degradation Studies by Microbial Communities

The biodegradation of this compound by microorganisms is expected to be the primary mechanism for its removal from soil and water. Propylene glycol ethers, as a class, are generally considered to be readily biodegradable. nih.govewg.org

Enzymatic Cleavage of Ether Linkages

The key step in the biodegradation of this compound is the enzymatic cleavage of its ether bonds. This process is typically initiated by monooxygenase or dioxygenase enzymes produced by various microorganisms. nih.gov The initial attack often occurs at the carbon atom adjacent to the ether oxygen (the α-carbon). This oxidation leads to the formation of an unstable hemiacetal, which then spontaneously or enzymatically hydrolyzes to yield an alcohol and an aldehyde or ketone. nih.gov For example, the degradation of diethyl ether by Rhodococcus sp. involves oxidation at the α-carbon. nih.gov Propane-oxidizing bacteria have also been shown to degrade gasoline oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) through a similar initial oxidation of the ether linkage. asm.org

Identification of Biodegradation Metabolites

Specific biodegradation metabolites for this compound have not been documented. However, based on the degradation pathways of other glycol ethers, a plausible route would involve the cleavage of the ether bonds to form 1-butanol (B46404), 2-propoxyethanol (B165432), and subsequently propylene glycol and propanol (B110389). For instance, the biodegradation of ethylene (B1197577) glycol monomethyl ether can produce methoxyacetic acid. nih.gov Similarly, the degradation of various propylene glycol ethers ultimately leads to the formation of propylene glycol, which is of low toxicity and is readily metabolized. scbt.com The initial oxidation of MTBE and ETBE by propane-oxidizing bacteria results in the formation of tert-butyl alcohol. asm.org

Table 2: Potential Biodegradation Metabolites of this compound

Potential Initial MetabolitesFurther Degradation Products
1-ButanolButanoic acid
2-PropoxyethanolPropoxyacetic acid
Propylene GlycolCarbon Dioxide and Water
PropanolPropanoic acid

This table outlines hypothetical metabolites based on the degradation of similar compounds.

Future Directions and Emerging Research Avenues for 1 2 Propoxyethoxy Butane

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Predictive Modeling for Enhanced Properties:

Machine learning algorithms can be trained on vast datasets of chemical information to predict properties such as solvency, viscosity, boiling point, and environmental fate for analogues of 1-(2-Propoxyethoxy)butane. jayambeindustries.inacs.org This predictive capability can significantly reduce the need for extensive experimental testing, making the design process more efficient and cost-effective. glbrc.org For instance, AI models can be developed to identify modifications to the structure of this compound that would enhance its performance in specific applications, such as in advanced electronics cleaning or as a component in high-performance coatings. futuremarketinsights.com

Generative Models for Novel Solvent Discovery:

Beyond predictive modeling, generative AI models can design entirely new molecules with desired properties from the ground up. rsc.org By defining a set of target characteristics, such as enhanced biodegradability or specific solvency parameters, these models can generate novel molecular structures that are then synthesized and tested. This approach opens the door to creating bespoke solvents based on the this compound scaffold that are tailored for niche and high-tech applications. acs.org

Data-Driven Approaches for Green Chemistry:

AI can play a crucial role in the development of greener alternatives to traditional solvents. medium.commetatechinsights.com By analyzing structure-activity relationships, machine learning models can help identify structural motifs that contribute to toxicity or environmental persistence. chemrxiv.orgmetatechinsights.com This knowledge can then be used to guide the design of new, more sustainable analogues of this compound.

A summary of the potential applications of AI and machine learning in the chemical design of this compound and its analogues is presented in the table below.

AI/ML ApplicationDescriptionPotential Impact on this compound
Predictive Modeling Utilizes algorithms to forecast physicochemical properties of molecules.Faster screening of potential analogues with improved performance characteristics.
Generative Design Creates novel molecular structures with predefined target properties.Discovery of new, high-performance solvents for specialized applications.
Green Solvent Design Identifies and minimizes structural features associated with toxicity.Development of more environmentally friendly and sustainable alternatives.

Exploration of Supramolecular Interactions and Host-Guest Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting avenues for the future application of this compound. nih.gov While much of the research in this area has centered on macrocyclic hosts like crown ethers, the principles of host-guest chemistry can be extended to acyclic molecules like this compound. acs.orgresearchgate.netacs.org

Molecular Recognition and Self-Assembly:

The ether linkages in this compound can participate in hydrogen bonding and other non-covalent interactions, allowing it to act as a host for certain guest molecules. rsc.org Understanding these interactions at a molecular level could lead to the design of self-assembling systems with novel properties. Computational modeling will be a key tool in exploring and predicting these host-guest interactions. researchgate.netnih.gov

Applications in Separation and Sensing:

The ability of this compound and its analogues to selectively bind with other molecules could be harnessed for applications in separation science. For example, it could be used as a component in liquid-liquid extraction processes for the selective removal of specific compounds. Furthermore, modifications to the structure of this compound could lead to the development of new chemical sensors.

Rational Design and Synthesis of Next-Generation Analogues for Specific Applications

Rational design, guided by a deep understanding of structure-property relationships, will be instrumental in developing the next generation of solvents based on this compound. This approach involves the deliberate modification of the molecular structure to achieve specific performance characteristics. acs.org

Computer-Aided Molecular Design (CAMD):

CAMD techniques can be employed to design and evaluate new solvent candidates in silico before they are synthesized in the lab. pseforspeed.com This process involves defining a set of desired properties and then using computational tools to identify molecular structures that meet those criteria. Case studies in the pharmaceutical industry have demonstrated the power of this approach in developing more efficient and sustainable processes. acsgcipr.orgrsc.org

Tailoring Properties for Niche Applications:

The versatility of the glycol ether structure allows for a wide range of modifications. wikipedia.orgglycol-ethers.eu By altering the length of the alkyl chains or introducing different functional groups, it is possible to fine-tune the properties of this compound for specific applications. For example, analogues could be designed with higher flash points for improved safety in industrial settings or with specific solvency characteristics for use in the electronics industry. futuremarketinsights.com

Development of Sustainable Synthesis and Application Methodologies

A major focus of future research will be on developing more sustainable methods for the synthesis and application of this compound and its analogues. coastviewsolvents.com This aligns with the broader push towards green chemistry in the chemical industry. metatechinsights.comprnewswire.com

Greener Synthetic Pathways:

Researchers are exploring new catalytic systems and reaction pathways to produce glycol ethers more sustainably. acs.orgst-andrews.ac.uk This includes the use of renewable feedstocks and the development of processes with higher atom economy and lower energy consumption. researchgate.net For instance, recent advancements have shown the potential for synthesizing polyesterethers directly from ethylene (B1197577) glycol, which could inspire greener routes for other ether compounds. st-andrews.ac.uk

Application of Green Chemistry Metrics:

The sustainability of new synthetic routes can be quantitatively assessed using green chemistry metrics. rsc.orgmdpi.comrsc.org These metrics, such as E-factor and process mass intensity, provide a framework for evaluating the environmental impact of a chemical process and for identifying areas for improvement. tamu.eduwikipedia.org

Solvent Recycling and Recovery:

Future research will also focus on developing more efficient technologies for the recycling and recovery of solvents like this compound from industrial processes. introspectivemarketresearch.com This will not only reduce the environmental impact of these solvents but also improve the economic viability of their use.

Q & A

Basic Questions

Q. What safety protocols are critical when handling 1-(2-Propoxyethoxy)butane in laboratory settings?

  • Methodological Answer :

  • PPE Selection : Use chemical-resistant gloves (e.g., EN 374-certified), protective eyewear, and lab coats. For respiratory protection, use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 for higher concentrations .
  • Ventilation : Ensure fume hoods or local exhaust systems to minimize inhalation risks .
  • Storage : Store in tightly sealed containers in cool, well-ventilated areas away from heat or sunlight .
  • Spill Management : Contain spills with inert absorbents; avoid water jets to prevent dispersion .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer :

  • Physical Properties : Measure boiling point (≈211–260°C), density (0.888–0.898 g/cm³), and refractive index (1.413–1.425) using calibrated instruments like digital densitometers or refractometers .
  • Chemical Stability : Conduct thermal analysis (e.g., DSC/TGA) to assess decomposition thresholds. Note that existing data gaps (e.g., log Pow, viscosity) require experimental validation .

Q. What first-aid measures are essential for accidental exposure to this compound?

  • Methodological Answer :

  • Skin Contact : Immediately rinse with soap/water for 15 minutes; remove contaminated clothing .
  • Eye Exposure : Flush with water for 10–15 minutes while holding eyelids open .
  • Inhalation : Move to fresh air; seek medical evaluation if respiratory irritation persists .

Q. What firefighting measures are recommended for incidents involving this compound?

  • Methodological Answer :

  • Extinguishing Agents : Use CO₂, dry chemical powder, or alcohol-resistant foam. Avoid water jets to prevent splashing .
  • Hazard Mitigation : Toxic fumes (e.g., CO) may form during combustion; firefighters must use self-contained breathing apparatus (SCBA) .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental impact of this compound?

  • Methodological Answer :

  • Degradation Studies : Conduct OECD 301 biodegradability tests to evaluate persistence in soil/water. Note that current ecological data (e.g., bioaccumulation, mobility) are unavailable .
  • Toxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) to estimate aquatic toxicity .

Q. What methodologies address contradictions in existing toxicity data for this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference acute toxicity classifications (Category 4 for oral/dermal/inhalation routes ) with in vitro assays (e.g., Ames test for mutagenicity).
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., glycol ethers) to infer potential hazards .

Q. How can analytical techniques determine the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Purity Analysis : Use GC-MS or HPLC with UV detection to quantify impurities. Calibrate against certified reference standards .
  • Stability Monitoring : Perform accelerated aging studies (40°C/75% RH for 6 months) and track degradation via FTIR or NMR .

Q. What experimental approaches are suitable for studying the carcinogenic potential of this compound?

  • Methodological Answer :

  • In Vitro Models : Use mammalian cell lines (e.g., HepG2) for genotoxicity screening (micronucleus or Comet assays) .
  • Regulatory Frameworks : Align with IARC guidelines for carcinogen classification, focusing on metabolites and dose-response relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.